4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the lithiation of thiophene, followed by bromination and subsequent reaction with 2-methoxyethylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination and amide formation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has similar structural features but with different substituents, leading to distinct chemical and biological properties.
2-bromothiophene: A simpler thiophene derivative used in various coupling reactions.
Uniqueness
Its methoxyethyl and carboxamide groups provide additional sites for chemical modification, enhancing its versatility .
Properties
Molecular Formula |
C8H10BrNO2S |
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Molecular Weight |
264.14 g/mol |
IUPAC Name |
4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-3-2-10-8(11)7-4-6(9)5-13-7/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
UEGKPDPZRRODGF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=CS1)Br |
Origin of Product |
United States |
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